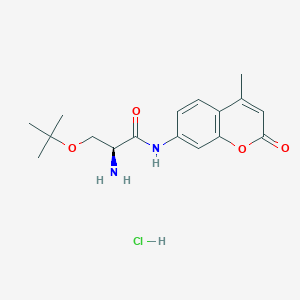

H-Ser(tBu)-AMC HCl

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-N-(4-methyl-2-oxochromen-7-yl)-3-[(2-methylpropan-2-yl)oxy]propanamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4.ClH/c1-10-7-15(20)23-14-8-11(5-6-12(10)14)19-16(21)13(18)9-22-17(2,3)4;/h5-8,13H,9,18H2,1-4H3,(H,19,21);1H/t13-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVYPLSHUWOTFZ-ZOWNYOTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(COC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](COC(C)(C)C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization for Academic Applications

General Principles of Peptide Synthesis Incorporating Protected Serine Residues

The incorporation of serine residues into peptide sequences requires careful consideration of its reactive hydroxyl side chain. Protection of this functional group is crucial to prevent unwanted side reactions during peptide elongation.

Role of O-(tert-Butyl) Protection in Serine Derivatives in Peptide Synthesis

The O-(tert-Butyl) (tBu) protecting group is widely utilized in peptide synthesis, particularly within the fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy. chemimpex.compeptide.com The tBu group effectively masks the hydroxyl functionality of serine, preventing esterification or other side reactions during coupling steps. peptide.com Its popularity stems from its stability under the basic conditions used for Fmoc group removal (typically piperidine (B6355638) in DMF), yet it is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), which is often used for the final cleavage of the peptide from the solid support. peptide.compeptide.comiris-biotech.de This chemical orthogonality is fundamental to the successful stepwise assembly of peptides. researchgate.netbiosynth.com

The use of serine derivatives like Fmoc-Ser(tBu)-OH is standard practice in Fmoc-SPPS. The tBu ether linkage to the serine side chain is stable throughout the synthesis and is typically removed concurrently with other acid-labile side-chain protecting groups and the linker to the solid support during the final TFA cleavage step. peptide.compeptide.com This strategy allows for the synthesis of peptides with a free hydroxyl group on the serine residue in the final product.

Strategies for Incorporation of Fluorogenic Tags (e.g., AMC)

7-Amino-4-methylcoumarin (B1665955) (AMC) is a widely used fluorogenic moiety in the design of protease substrates. sigmaaldrich.comcpcscientific.com Upon enzymatic cleavage of the amide bond linking the peptide to the AMC, the highly fluorescent 7-amino-4-methylcoumarin is released, resulting in a significant increase in fluorescence that can be monitored to quantify enzyme activity. sigmaaldrich.com

The incorporation of AMC at the C-terminus of a peptide presents a synthetic challenge due to the poor nucleophilicity of the AMC amine group. sigmaaldrich.com Several strategies have been developed to overcome this. One common approach involves the solution-phase coupling of a protected amino acid to AMC, followed by further peptide elongation. However, this can be laborious. For solid-phase synthesis, specialized linkers and resins have been developed. For instance, a novel AMC resin has been created where N-Fmoc-7-aminocoumarin-4-acetic acid is attached to a Wang resin, allowing for standard Fmoc-based peptide synthesis directly on the modified support. nih.govbiospace.com Another approach utilizes a bifunctional coumarin (B35378) derivative, 7-amino-4-carbamoylmethylcoumarin (ACC), which can be attached to a solid support, allowing for the direct coupling of the first amino acid. pnas.org

Chemical Synthesis Pathways for H-Ser(tBu)-AMC HCl and Analogous Fluorogenic Peptides

The synthesis of this compound can be approached through both solid-phase and solution-phase methodologies, each with its own set of advantages and challenges.

Solid-Phase Peptide Synthesis (SPPS) Methodologies for AMC-Conjugated Peptides

Solid-phase peptide synthesis (SPPS) offers a robust and efficient method for the synthesis of peptide-AMC conjugates. acs.org A common strategy involves the use of a pre-formed Fmoc-amino acid-AMC conjugate that is then used in a fragment condensation approach on a solid support, or the use of specialized AMC resins. nih.govbiospace.com

A general SPPS workflow for a peptide ending in Ser(tBu)-AMC would involve:

Attachment of a suitable linker to the solid support (e.g., Wang or Rink amide resin).

Coupling of the C-terminal amino acid, which in this case would be a derivative of AMC. As mentioned, specialized AMC resins simplify this process. nih.govbiospace.com

Stepwise elongation of the peptide chain using Fmoc-protected amino acids, including Fmoc-Ser(tBu)-OH, with standard coupling reagents (e.g., HBTU, HATU).

After the desired peptide sequence is assembled, the final step is cleavage from the resin and removal of all protecting groups using a strong acid cocktail, typically containing TFA.

However, to obtain this compound, a modified strategy would be required to selectively deprotect the N-terminal Fmoc group while retaining the tBu side-chain protection. This can be achieved by using a hyper-acid-labile resin, such as a 2-chlorotrityl chloride (2-CTC) resin. peptide.comresearchgate.net The peptide can be cleaved from this type of resin under mild acidic conditions that leave the tBu group intact. peptide.com Subsequent treatment with HCl would then yield the desired hydrochloride salt.

| Resin Type | Cleavage Condition | Side-Chain Protection Removal | Suitability for this compound |

|---|---|---|---|

| Wang/Rink Amide | Strong Acid (e.g., 95% TFA) | Concurrent with cleavage | Not suitable (removes tBu group) |

| 2-Chlorotrityl Chloride (2-CTC) | Mild Acid (e.g., 1% TFA in DCM) | Retained | Suitable (allows for isolation of tBu-protected peptide) |

Solution-Phase Synthetic Approaches for this compound

Solution-phase synthesis provides an alternative route, particularly for smaller peptides or when larger quantities are required. The synthesis of this compound in solution would typically involve the following steps:

Synthesis of a protected Serine-AMC conjugate: This would involve the coupling of an N-terminally protected serine derivative, such as Fmoc-Ser(tBu)-OH, with 7-amino-4-methylcoumarin. This coupling reaction requires activating agents for the carboxylic acid of the serine derivative, for example, carbodiimides like DCC or EDC, often in the presence of an additive such as HOBt or HOAt to suppress side reactions and improve efficiency.

Deprotection of the N-terminus: The Fmoc group from the resulting Fmoc-Ser(tBu)-AMC would then be removed using a mild base, such as piperidine in an organic solvent like DMF.

Formation of the hydrochloride salt: After the deprotection and purification of the free amine, the product would be treated with a solution of hydrogen chloride in a suitable organic solvent (e.g., dioxane or diethyl ether) to precipitate the desired this compound salt.

This approach offers flexibility but often requires more extensive purification at each step compared to SPPS. nih.gov

Orthogonal Protecting Group Strategies in Synthesis of Ser(tBu)-Containing Peptides and Probes

The successful synthesis of complex peptides and probes like this compound relies heavily on the concept of orthogonal protecting groups. iris-biotech.deresearchgate.netbiosynth.com This principle dictates that multiple classes of protecting groups are used, each of which can be removed under specific chemical conditions without affecting the others. iris-biotech.debiosynth.com

In the context of synthesizing a Ser(tBu)-containing peptide probe, a typical orthogonal scheme would be:

α-Amino group protection: The Fmoc group, which is base-labile.

Side-chain protection: Acid-labile groups like tert-Butyl (tBu) for serine, threonine, aspartic acid, and glutamic acid, and the trityl (Trt) group for asparagine, glutamine, and cysteine. peptide.com

Linker to solid support: A different class of acid-labile linker, such as the hyper-acid-labile 2-CTC resin, allows for cleavage of the peptide from the support while leaving the tBu groups intact. researchgate.net

Advances in Automated Synthesis of Fluorogenic Peptide Substrates

The automated synthesis of fluorogenic peptide substrates, such as those incorporating this compound, has been significantly advanced by the widespread adoption of solid-phase peptide synthesis (SPPS). This methodology, originally developed by Bruce Merrifield, allows for the stepwise construction of peptides on a solid support, which simplifies the purification process at each step and is highly amenable to automation. springernature.com Robotic systems now handle the repetitive cycles of deprotection, coupling, and washing, leading to increased efficiency, reproducibility, and higher throughput in the production of these valuable research tools. nih.govnih.gov

The predominant chemistry employed in the automated synthesis of these substrates is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. biotage.com The Fmoc group, which protects the Nα-amino function of the amino acid, is base-labile and can be removed under mild conditions, typically with a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF). biotage.com The side-chain protecting groups, such as the tert-butyl (tBu) group on the serine residue in this compound, are acid-labile and are removed during the final cleavage step from the solid support. biotage.com

A representative automated synthesis cycle for a peptide terminating in Ser(tBu)-AMC would involve the following key steps, which are repeated for each amino acid in the desired sequence:

| Step | Action | Reagents and Solvents | Purpose |

| 1 | Resin Swelling | N,N-Dimethylformamide (DMF) or other suitable solvent | Prepares the solid support for the synthesis by allowing reagents to penetrate the resin beads. |

| 2 | Fmoc Deprotection | 20-40% Piperidine in DMF | Removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction. |

| 3 | Washing | DMF, Dichloromethane (DCM) | Removes excess reagents and by-products from the deprotection step. |

| 4 | Coupling | Fmoc-amino acid, a coupling agent (e.g., HBTU, HATU), and a base (e.g., DIPEA) in DMF | Activates the carboxylic acid of the incoming amino acid to facilitate the formation of a peptide bond with the free amine on the resin-bound peptide. |

| 5 | Washing | DMF, Dichloromethane (DCM) | Removes excess reagents and by-products from the coupling step. |

This cycle is repeated until the desired peptide sequence is assembled. For the synthesis of a peptide ending in Ser(tBu)-AMC, a specialized resin is often employed. One approach involves using a resin pre-loaded with a linker that, upon cleavage, yields the C-terminal amide with the AMC fluorophore. biospace.com For instance, a resin like Rink Amide can be used, to which the peptide chain is attached. biotage.com Alternatively, a resin can be functionalized with a derivative of AMC to allow for the direct synthesis of the peptide-AMC conjugate. biospace.com

Upon completion of the peptide assembly, the final step is the cleavage of the peptide from the resin and the simultaneous removal of the acid-labile side-chain protecting groups. This is typically achieved by treating the peptide-resin with a cleavage cocktail, most commonly based on trifluoroacetic acid (TFA). biotage.com The composition of this cocktail can be varied with the inclusion of "scavengers" to trap the reactive carbocations generated during the deprotection process, thereby preventing unwanted side reactions with sensitive amino acids. biotage.com

The derivatization of this compound for academic applications primarily revolves around its use as a building block for creating specific fluorogenic substrates for proteases. nih.gov By synthesizing peptides with varying sequences C-terminal to the Ser(tBu)-AMC moiety, researchers can create libraries of substrates to profile the specificity of different enzymes. nih.gov The cleavage of the amide bond between the peptide and the AMC group by a protease results in the release of the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be readily detected and quantified. nih.govnih.gov This principle is fundamental to numerous enzyme activity assays and inhibitor screening campaigns in drug discovery and biochemical research. nih.gov

Further derivatization can involve modifications to the peptide sequence to enhance solubility, alter substrate specificity, or introduce other labels for more complex biological studies. For example, the incorporation of solubility-enhancing tags or the modification of the peptide backbone can be employed to study enzymes that act on challenging substrates. springernature.com

Below is a table summarizing various reagents and their roles in the automated synthesis of fluorogenic peptide substrates:

| Reagent/Component | Role in Synthesis |

| Resins (e.g., Rink Amide, Wang) | Solid support for peptide assembly. biotage.combiospace.com |

| Fmoc-protected amino acids | Building blocks for the peptide chain. biotage.com |

| Piperidine | Reagent for Fmoc deprotection. biotage.com |

| Coupling Agents (e.g., HBTU, HATU, DIC) | Activate the carboxylic acid for peptide bond formation. acs.org |

| Bases (e.g., DIPEA, NMM) | Facilitate the coupling reaction. |

| Solvents (e.g., DMF, NMP, DCM) | Used for resin swelling, washing, and as reaction media. biotage.com |

| TFA | Primary component of the cleavage cocktail to release the peptide from the resin. biotage.com |

| Scavengers (e.g., TIS, water, EDT) | Trap reactive carbocations during cleavage to prevent side reactions. |

Fundamental Principles of Fluorometric Enzyme Assays Utilizing this compound

Fluorometric assays offer high sensitivity and allow for the continuous monitoring of enzymatic reactions. mdpi.com The underlying principle of assays using this compound involves the enzymatic cleavage of a non-fluorescent substrate to yield a highly fluorescent product.

This compound is a synthetic substrate composed of a serine residue, which has its hydroxyl side chain protected by a tert-butyl (tBu) group, linked via an amide bond to the fluorophore 7-amino-4-methylcoumarin (AMC). In its intact, substrate form, the fluorescence of the AMC moiety is significantly quenched. caymanchem.combertin-bioreagent.com

The catalytic mechanism for cleavage by serine proteases involves a set of key amino acid residues in the enzyme's active site known as the catalytic triad, typically consisting of serine (Ser), histidine (His), and aspartate (Asp). slideshare.netbiorxiv.org The process of hydrolyzing the peptide or amide bond occurs through a two-step mechanism:

Acylation : The serine's hydroxyl group, acting as a nucleophile, attacks the carbonyl carbon of the substrate's scissile bond. This is facilitated by the histidine residue, which acts as a general base, accepting a proton from the serine. This leads to the formation of a transient tetrahedral intermediate. slideshare.netmdpi.com The intermediate then collapses, breaking the amide bond and releasing the C-terminal portion of the substrate, which in this case is the free AMC molecule. An acyl-enzyme intermediate is formed, where the N-terminal part of the substrate (H-Ser(tBu)-) is covalently bonded to the enzyme's serine residue.

Deacylation : A water molecule enters the active site and, acting as a nucleophile, attacks the carbonyl carbon of the acyl-enzyme intermediate. The histidine residue, now acting as a general acid, donates a proton to the serine residue, breaking the covalent bond. This releases the N-terminal portion of the substrate and regenerates the active enzyme. slideshare.net

Upon cleavage of the amide bond between the serine derivative and AMC, the liberated 7-amino-4-methylcoumarin is no longer quenched. Free AMC exhibits strong fluorescence, with excitation and emission maxima typically around 345-380 nm and 445-460 nm, respectively. caymanchem.comiris-biotech.deontosight.ai This liberation of a fluorescent molecule from a non-fluorescent or weakly fluorescent substrate is the core of the detection method. iris-biotech.de

The rate of an enzymatic reaction can be determined by measuring the increase in fluorescence over time, which is directly proportional to the rate of AMC release. ontosight.airndsystems.com A spectrofluorometer is used to excite the sample at the appropriate wavelength and measure the emitted light.

To quantify the enzyme's activity, a standard curve is often prepared using known concentrations of free AMC to correlate fluorescence intensity (measured in Relative Fluorescence Units, or RFU) with the molar amount of product formed. nih.gov The initial rate of the reaction (V₀) is determined from the linear portion of the fluorescence versus time plot. This rate can then be used to calculate key enzymatic parameters, such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kₖₐₜ), which describe the enzyme's affinity for the substrate and its catalytic efficiency, respectively. nih.gov One unit of enzyme activity is often defined as the amount of enzyme that liberates a specific amount of AMC (e.g., 1 micromole) from the substrate per minute under defined assay conditions.

Quantification of Protease Activity

While this compound can serve as a general substrate for some proteases, achieving specificity for a particular enzyme often requires more complex substrates where the AMC fluorophore is attached to a specific peptide sequence recognized by the target protease. The single serine residue in this compound makes it a relatively simple substrate.

Serine proteases are a large family of enzymes with diverse roles in physiology and pathology. Kallikreins, a subfamily of serine proteases, are involved in various processes and are often biomarkers for diseases like cancer. mdpi.comaacrjournals.org Assessing the activity of specific kallikreins requires substrates that reflect their unique cleavage preferences.

Human glandular kallikrein 2 (hK2) is a serine protease with trypsin-like specificity, meaning it preferentially cleaves peptide bonds C-terminal to basic amino acids, particularly arginine. nih.govlu.se Its activity is almost exclusively found in prostate tissue. google.com

While this compound is not typically used for specific hK2 assessment due to its simple structure, the principles of its use are fundamental to the fluorogenic assays developed for this enzyme. To achieve specific and efficient hydrolysis by hK2, researchers employ substrates where AMC is attached to a peptide sequence that mimics natural hK2 cleavage sites, such as those found in semenogelin proteins. aacrjournals.orgresearchgate.net These are often tripeptide-AMC substrates or longer, internally quenched fluorescent peptides. nih.gov Studies have shown that hK2 has a strong preference for arginine at the P1 position (the amino acid immediately preceding the cleavage site). aacrjournals.orgnih.gov

A study aimed at developing a highly specific peptide substrate for hK2 identified the sequence Gly-Lys-Ala-Phe-Arg-Arg (GKAFRR) as being efficiently hydrolyzed. aacrjournals.org The kinetic parameters for the hydrolysis of this peptide by hK2 highlight the enzyme's efficiency.

Table 1: Kinetic Parameters of hK2 with a Specific Peptide Substrate This table presents data for a specific, complex peptide substrate to illustrate the kinetic analysis of hK2, as data for the simpler this compound is not available in this specific context.

| Substrate Sequence | Kₘ (μmol/L) | kₖₐₜ (s⁻¹) | kₖₐₜ/Kₘ (s⁻¹·mol/L⁻¹) |

|---|---|---|---|

| Gly-Lys-Ala-Phe-Arg-Arg | 26.5 | 1.09 | 41,132 |

Data sourced from a study on hK2-activated prodrugs. aacrjournals.org

Human Kallikrein 13 (KLK13) is another trypsin-like serine protease implicated in several cancers, making it a target for diagnostic and therapeutic research. sinobiological.comresearchgate.net Similar to hK2, assessing KLK13 activity requires substrates that match its specific recognition sequence. The enzyme is known to effectively cleave synthetic peptides after an arginine residue. rndsystems.com

Fluorogenic substrates are the primary tools for measuring KLK13 activity. Commercially available assays often use substrates like Boc-Val-Pro-Arg-AMC. sinobiological.comrndsystems.comnih.gov Research into the specific substrate preferences of KLK13 has led to the development of optimized peptide sequences to create highly sensitive and selective assays. mdpi.comresearchgate.net For example, a study identified the sequence ABZ-Val-Arg-Phe-Arg-ANB-NH₂ as a kinetically preferred substrate. mdpi.com

Table 2: Kinetic Parameters of KLK13 with Fluorogenic Substrates This table shows kinetic data for commonly used or optimized peptide substrates for KLK13, demonstrating the principles of activity assessment, as specific data for this compound is not documented for this enzyme.

| Substrate | Kₘ (μM) | kₖₐₜ/Kₘ (M⁻¹·s⁻¹) |

|---|---|---|

| Boc-Val-Pro-Arg-AMC | 105 ± 17 | 4,660 |

| ABZ-Val-Arg-Phe-Arg-Ser-Thr-Gln-Tyr(3-NO₂)-NH₂ | 1.83 ± 0.17 | 9,830,000 |

Data sourced from studies on KLK13 inhibitors and substrate specificity. mdpi.comnih.gov

The use of this compound and its more complex peptide-based analogs exemplifies the power of fluorogenic assays in modern enzymology, enabling detailed characterization of enzyme function and the development of targeted diagnostics.

Based on a review of the available scientific literature, generating an article on the specific applications of This compound as a direct substrate for the enzymes listed in the provided outline is not feasible. The requested applications are not supported by documented research findings.

The compound this compound is a protected amino acid (serine with a tert-butyl protecting group) linked to a fluorophore (7-amino-4-methylcoumarin). Its primary role is as a synthetic intermediate or building block for creating more complex, specific fluorogenic peptide substrates. It is generally not used as a standalone substrate for the highly specific enzymes mentioned.

Here is a breakdown of why the requested applications are scientifically unsupported based on current research:

Application in Enzymatic Activity Assays

Development of High-Throughput Screening (HTS) Assays for Enzyme Modulators

High-throughput screening (HTS) relies on robust assays to test large compound libraries for enzyme inhibitors or activators. bellbrooklabs.comnih.gov These assays often use fluorogenic substrates because of their sensitivity and compatibility with plate-based readers. nih.govupenn.edu

While HTS assays for proteases and other enzymes frequently use AMC-based reporters, the substrate must be specific to the enzyme being screened. drugtargetreview.com For the enzymes discussed:

An HTS for DUB inhibitors would use Ub-AMC. drugtargetreview.com

An HTS for HDAC inhibitors would use a substrate like Boc-Lys(Ac)-AMC. scispace.com

An HTS for a specific protease would use a peptide-AMC substrate containing its recognition sequence. acs.org

Therefore, this compound itself would not be used in these HTS campaigns. It would only be relevant as a starting material for the chemical synthesis of the specific, complex substrates required for these screens.

Screening for Enzyme Inhibitors

This compound is widely employed as a substrate in assays designed to identify and characterize enzyme inhibitors. lookchem.com In such a screening setup, the enzyme is incubated with the substrate and a potential inhibitor. If the test compound inhibits the enzyme, it will decrease the rate at which this compound is hydrolyzed. This results in a slower rate of AMC release and, consequently, a reduced fluorescent signal compared to a control reaction without the inhibitor. This method is adaptable for high-throughput screening (HTS), where large libraries of compounds can be rapidly tested for their inhibitory potential against a target protease.

Research Findings: The utility of AMC-based substrates in inhibitor screening is well-documented. For instance, in studies targeting various proteases, fluorogenic substrates are used to measure residual enzyme activity after incubation with potential inhibitors. nih.govtandfonline.com The data obtained from these assays can be used to determine the inhibitor's potency, often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Below is an example data table illustrating the results from a hypothetical inhibitor screening assay using this compound as a substrate for a generic serine protease.

| Test Compound | Concentration (µM) | Enzyme Activity (RFU/min) | % Inhibition |

|---|---|---|---|

| Control (No Inhibitor) | 0 | 150.0 | 0 |

| Inhibitor A | 1 | 105.0 | 30 |

| 10 | 72.0 | 52 | |

| 100 | 10.5 | 93 | |

| Compound B (Non-inhibitor) | 1 | 148.5 | 1 |

| 10 | 145.5 | 3 | |

| 100 | 142.5 | 5 |

This table demonstrates how the percentage of inhibition is calculated from the reduction in the rate of fluorescence increase (Relative Fluorescence Units per minute) as the concentration of a potential inhibitor is varied.

Screening for Enzyme Activators

Conversely, the this compound substrate can be used to screen for enzyme activators. An activator is a molecule that binds to an enzyme and increases its activity. In an assay designed to find activators, the target enzyme would be incubated with the substrate in the presence of test compounds. A compound that activates the enzyme will increase the rate of this compound cleavage, leading to a more rapid and intense fluorescent signal compared to the basal activity of the enzyme alone.

Research Findings: While inhibitor screening is more common, the search for enzyme activators is crucial in contexts where enhancing an enzyme's function is therapeutically desirable. For example, studies on the activation of zymogens (inactive enzyme precursors) into their active forms often rely on monitoring the resulting enzymatic activity with a fluorogenic substrate. A study on the activation of the proDer p 3 zymogen into the active Der p 3 protease utilized a fluorogenic substrate to continuously measure the increase in enzymatic activity. nih.gov This same principle can be applied to screen for small molecules that allosterically activate a mature enzyme.

The following interactive table shows hypothetical data from a screening campaign for protease activators using this compound.

| Test Compound | Concentration (µM) | Enzyme Activity (RFU/min) | Fold Activation |

|---|---|---|---|

| Control (No Activator) | 0 | 50.0 | 1.0 |

| Activator X | 10 | 85.0 | 1.7 |

| 50 | 175.0 | 3.5 | |

| 250 | 240.0 | 4.8 | |

| Compound Y (Non-activator) | 10 | 51.0 | 1.0 |

| 50 | 49.5 | 1.0 | |

| 250 | 50.5 | 1.0 |

This table illustrates how an increase in the rate of substrate cleavage, measured in RFU/min, indicates the efficacy of a potential enzyme activator. The "Fold Activation" is calculated by dividing the enzyme activity in the presence of the compound by the activity of the control.

Enzyme Substrate Specificity and Kinetic Profiling

Elucidation of Enzyme Subsite Preferences Using H-Ser(tBu)-AMC HCl Derivatives

To understand how an enzyme recognizes its target, researchers often need to determine the preferred amino acid residues at positions surrounding the cleavage site (the scissile bond). These positions are denoted P1, P2, P3, etc., on the N-terminal side of the cleavage site and P1', P2', etc., on the C-terminal side. Derivatives of H-Ser(tBu)-AMC are instrumental in constructing peptide libraries to probe these subsite preferences.

Positional Scanning Combinatorial Libraries (PS-SCL) are a powerful technique for rapidly defining an enzyme's substrate specificity. In this approach, a series of peptide sub-libraries is synthesized. nih.gov Each sub-library has one position fixed with a specific amino acid, while all other positions contain an equimolar mixture of a wide range of amino acids. nih.gov When a protease cleaves a peptide within one of these mixtures, the release of the C-terminal AMC fluorophore generates a signal, and the intensity of this signal indicates the enzyme's preference for the fixed amino acid at that specific position. nih.govresearchgate.net

For example, to determine the P4, P3, and P2 preferences for a protease that cleaves after an aspartate residue (P1), one could use a library based on the structure Ac-P4-P3-P2-Asp-AMC. The P1 position is fixed with Asp, and then three separate sub-libraries are created:

P4 Library: A specific amino acid is in the P4 position, while P3 and P2 are mixtures (e.g., Ac-Ala-X-X-Asp-AMC, Ac-Arg-X-X-Asp-AMC, etc., where X is a mixture).

P3 Library: A specific amino acid is in the P3 position, while P4 and P2 are mixtures (e.g., Ac-X-Ala-X-Asp-AMC).

P2 Library: A specific amino acid is in the P2 position, while P4 and P3 are mixtures (e.g., Ac-X-X-Ala-Asp-AMC).

By measuring the fluorescence generated from each well, a profile of the most favored amino acids at each subsite can be constructed. researchgate.net This method was successfully used to identify the substrate specificities of caspases and proteasomes. nih.govresearchgate.net

Table 1: Conceptual Example of a P4 Positional Scan for a Hypothetical Protease This table illustrates the principle of a PS-SCL screen. Data is conceptual.

| Fixed P4 Amino Acid | P3 Position | P2 Position | P1 Position | Reporter | Relative Hydrolysis Rate (%) |

|---|---|---|---|---|---|

| Alanine | Mixture | Mixture | Asp | AMC | 35 |

| Leucine | Mixture | Mixture | Asp | AMC | 95 |

| Proline | Mixture | Mixture | Asp | AMC | 80 |

| Glycine (B1666218) | Mixture | Mixture | Asp | AMC | 20 |

| Valine | Mixture | Mixture | Asp | AMC | 100 |

Another sophisticated method involves Fluorescence-Quenched Solid Phase Combinatorial Libraries. In this technique, peptides are synthesized on a solid support, such as PEGA resin. acs.orgnih.gov Each peptide in the library contains an intramolecularly quenched fluorophore/quencher pair. acs.org For instance, a peptide might have a fluorophore like 2-aminobenzoyl (Abz) at one end and a quenching group like 3-nitrotyrosine (B3424624) (Y(NO2)) at the other. acs.orgnih.gov

When the peptide is intact, the quencher suppresses the signal from the fluorophore through Fluorescence Resonance Energy Transfer (FRET). If an enzyme cleaves the peptide, the fluorophore and quencher are separated, leading to a dramatic increase in fluorescence. acs.org Researchers can then isolate the highly fluorescent beads from the library, cleave the peptide from the resin, and determine its sequence via mass spectrometry to identify the optimal substrate. acs.org This method was used to map the substrate specificity of the cysteine protease papain, revealing preferences for specific amino acids in the S1 through S4 subsites. nih.gov

Table 2: Example Peptide Sequences for Papain Identified via Fluorescence-Quenched Libraries Data sourced from research on papain substrate specificity. nih.gov

| Identified Peptide Sequence | kcat/KM (mM·s)⁻¹ |

|---|---|

| Y(NO2)PMPPLCTSMK(Abz) | 2109 |

| Y(NO2)PYAVQSPQK(Abz) | 1524 |

Determination of Kinetic Parameters (K_M, k_cat, k_cat/K_M) for this compound Substrates

Once optimal or specific peptide substrates are identified, they can be synthesized individually and used to determine key enzyme kinetic parameters. rsc.org The use of AMC-based substrates is ideal for these assays, as the rate of fluorescence increase is directly proportional to the rate of substrate hydrolysis. rsc.orgnih.gov

K_M (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). It is an inverse measure of the substrate's binding affinity to the enzyme. biorxiv.org

k_cat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is fully saturated with substrate. biorxiv.org

k_cat/K_M (Specificity Constant): This ratio is considered the most important measure of an enzyme's catalytic efficiency and substrate preference. It is a second-order rate constant that determines the reaction rate at very low substrate concentrations. biorxiv.org

Kinetic studies are performed by measuring the initial reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation. rsc.orgmdpi.com

Table 3: Selected Kinetic Parameters for Enzymes Using Coumarin-Based Fluorogenic Substrates This table presents kinetic data from various studies to illustrate the application of fluorogenic substrates in determining enzyme kinetics. The substrates are analogous to this compound in their use of a fluorescent reporter group.

| Enzyme | Substrate | K_M (µM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Source |

|---|---|---|---|---|---|

| UCH-L3 | Ub-ACC | 0.048 | 0.107 | 2.2 x 10⁶ | rsc.orgbiorxiv.org |

| MERS PLpro | Ub-ACC | 3.55 | 3.679 | 1.0 x 10⁶ | biorxiv.org |

| Human Glutaminyl Cyclase (HsQC) | H-Gln-AMC | ~20 | ~2.5 | ~125,000 | researchgate.net |

Analysis of Amino Acid Substitutions and Their Impact on Hydrolytic Efficiency

The systematic substitution of amino acids within a known substrate sequence is a fundamental technique for probing the importance of specific residues for enzyme recognition and catalysis. By changing a single amino acid at a particular subsite (e.g., P1, P2) and measuring the resulting change in kinetic parameters, researchers can quantify the contribution of that residue to the hydrolytic efficiency. nih.gov

For example, studies on deubiquitinating enzymes (DUBs) showed that replacing a glycine residue at the P2 position of a ubiquitin substrate with a valine reduced the cleavage efficiency by the enzyme UCH-L3 by 20- to 50-fold. rsc.org In another example, single amino acid substitutions in the β-lactamase OXA-10 were shown to dramatically enhance its hydrolytic activity against certain cephalosporin (B10832234) antibiotics, demonstrating how minor changes can significantly expand an enzyme's substrate spectrum. nih.gov These analyses are crucial for understanding the structural basis of substrate specificity and for designing highly selective enzyme inhibitors or substrates. nih.govnih.gov

Table 4: Impact of Amino Acid Substitutions on Enzyme Hydrolytic Activity This table highlights findings from studies where amino acid changes led to significant alterations in enzymatic efficiency.

| Enzyme | Original Substrate/Residue | Substituted Residue | Effect on Hydrolytic Efficiency | Source |

|---|---|---|---|---|

| OXA-10 β-lactamase | Wild-type (low ceftazidime (B193861) activity) | G157D mutation | Significantly enhanced hydrolytic activity against ceftazidime | nih.gov |

| UCH-L3 | Ubiquitin C-terminal motif (P2 = Glycine) | P2 = Valine | 20-50 fold decrease in cleavage efficiency | rsc.org |

Influence of Solution Conditions (e.g., pH, ionic strength) on Enzyme-Substrate Interactions

The interaction between an enzyme and its substrate, such as a derivative of H-Ser(tBu)-AMC, is highly sensitive to the surrounding solution conditions. nih.govnih.gov Factors like pH and ionic strength can profoundly influence an enzyme's activity by altering the ionization state of critical amino acid residues in the active site and on the substrate, as well as by modulating electrostatic interactions required for binding and catalysis. nih.govresearchgate.net

pH: Most enzymes exhibit a characteristic optimal pH at which their activity is maximal. nih.govresearchgate.net Deviations from this optimum can lead to a rapid loss of activity. For instance, the catalytic activity of myosin light chain kinase displays a broad pH optimum between 6.5 and 9.0, while the initial activation process has a narrower optimal range of 6.0-7.5. nih.gov This is because the protonation state of acidic (Asp, Glu) and basic (Lys, Arg, His) residues in the enzyme's active site and on the substrate must be correct to ensure proper binding and catalysis. nih.gov

Ionic Strength: The concentration of salts in the buffer (ionic strength) affects electrostatic interactions. nih.govresearchgate.net High ionic strength can shield the charges on the enzyme and substrate, often weakening their interaction and inhibiting the reaction, particularly if the interaction is primarily driven by ionic bonds. nih.gov Conversely, for some enzymes, a certain level of salt is necessary for optimal activity. researchgate.net Studies on the interaction between antithrombin and heparin showed that the binding constant was strongly dependent on the NaCl concentration, suggesting that 5-6 charged groups are directly involved in the interaction. nih.gov

Table 5: Summary of pH and Ionic Strength Effects on Enzyme Activity This table summarizes findings on how solution conditions affect enzyme function from different research articles.

| Enzyme | Parameter | Condition | Observed Effect | Source |

|---|---|---|---|---|

| Myosin Light Chain Kinase | pH | pH 6.5 - 9.0 | >90% of maximal catalytic activity | nih.gov |

| Myosin Light Chain Kinase | Ionic Strength | Increasing to µ = 0.22 | >70% inhibition of the activation process | nih.gov |

| Antithrombin-Heparin Interaction | pH | Below 5.5 or above 8.5 | Major changes in interaction | nih.gov |

| Recombinant L-asparaginase II | Ionic Strength (Buffer) | 5 mM or 100 mM | Decreased enzyme activity | researchgate.net |

| Recombinant L-asparaginase II | Ionic Strength (Buffer) | 50 mM | Maximum enzyme hydrolysis | researchgate.net |

Development and Application of Chemical Probes and Tools

Design of Fluorogenic Activity-Based Probes (ABPs) Based on H-Ser(tBu)-AMC Scaffolds

Fluorogenic activity-based probes (ABPs) are instrumental in the study of enzyme function, allowing for the real-time monitoring of catalytic activity. The H-Ser(tBu)-AMC HCl scaffold is particularly well-suited for the design of such probes targeting serine proteases. The core principle involves the enzymatic cleavage of the amide bond linking the peptide or amino acid to the AMC fluorophore. nih.gov This cleavage releases the free AMC, resulting in a significant increase in fluorescence that can be quantitatively measured. bdbiosciences.comthermofisher.com

The tert-butyl (tBu) group serves as a protecting group for the serine hydroxyl side chain during the chemical synthesis of the probe, preventing unwanted side reactions. This protection is crucial for the precise incorporation of the serine residue into a larger peptide sequence. Once the probe is synthesized, the tBu group can be removed if necessary for the final application, or in some cases, it may remain as part of the final probe structure to modulate its properties.

Researchers have successfully designed and synthesized various fluorogenic substrates and ABPs by incorporating the H-Ser(tBu)-AMC scaffold into peptide sequences that are recognized by specific proteases. For instance, tetrapeptide fluorogenic substrates have been developed to profile the specificity of various proteases, including caspases, which are key enzymes in apoptosis. bdbiosciences.comnih.gov The use of 7-amino-4-carbamoylmethylcoumarin (ACC), a derivative of AMC, has also been explored to enhance the fluorescence yield, allowing for more sensitive detection of proteolytic activity at lower enzyme and substrate concentrations. nih.gov

Table 1: Comparison of Fluorogenic Leaving Groups

| Feature | 7-amino-4-methylcoumarin (B1665955) (AMC) | 7-amino-4-carbamoylmethylcoumarin (ACC) |

| Relative Fluorescence Yield | 1 | ~2.8-fold higher than AMC nih.gov |

| Typical Excitation Wavelength | ~380 nm bdbiosciences.com | ~380 nm nih.gov |

| Typical Emission Wavelength | ~460 nm bdbiosciences.com | ~460 nm nih.gov |

| Application | Standard for protease activity assays nih.gov | Enhanced sensitivity assays, allowing for lower concentrations of enzyme and substrate nih.gov |

Utilization in Peptide Microarray Technologies for Protease Profiling

Peptide microarrays have become a powerful tool for high-throughput analysis of protein-protein interactions and enzyme specificities. creative-proteomics.comubc.ca this compound and similar fluorogenic precursors are utilized in the synthesis of peptide libraries that are then immobilized on a solid support to create a microarray. acs.orguni-heidelberg.de

These microarrays can be used for comprehensive protease profiling, where the substrate specificity of a particular protease is determined by incubating it with the array and measuring the fluorescence at each spot. researchgate.net Each spot on the microarray contains a unique peptide sequence, and a strong fluorescent signal indicates that the protease efficiently cleaves that particular sequence. This information is invaluable for designing highly selective substrates and inhibitors for the target protease. acs.org

Solution-phase fluorogenic peptide microarrays have also been developed to profile the substrate specificity of serine and cysteine proteases, offering a high-throughput method for kinetic analysis. researchgate.net

Table 2: Applications of Peptide Microarrays in Protease Profiling

| Application | Description | Key Advantage |

| Substrate Specificity Profiling | Identifies the preferred amino acid sequences cleaved by a protease. acs.orgresearchgate.net | High-throughput analysis of thousands of potential substrates simultaneously. creative-proteomics.com |

| Inhibitor Discovery | Screens for peptides or small molecules that inhibit protease activity. acs.org | Rapid identification of lead compounds for drug development. |

| Diagnostic Tooling | Detects aberrant protease activity associated with diseases like cancer. uni-heidelberg.de | Potential for early disease diagnosis and prognosis. uni-heidelberg.de |

Bio-orthogonal Labeling Strategies Incorporating Serine Derivatives (e.g., Click Chemistry)

Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. springernature.comnih.gov Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a prominent example of a bio-orthogonal reaction that has found widespread use in bioconjugation, labeling, and drug design. bachem.comqyaobio.comnih.gov

Derivatives of serine, including those that can be prepared from this compound, can be modified to incorporate "clickable" functional groups like azides or alkynes. lumiprobe.com These modified serine derivatives can then be incorporated into peptides or proteins. Subsequently, a reporter molecule, such as a fluorescent dye or a biotin (B1667282) tag containing the complementary clickable group, can be attached to the peptide or protein through a highly specific and efficient click reaction. cambridge.orgresearchgate.net

This strategy allows for the precise labeling of biomolecules for various applications, including:

Fluorescence Imaging: Attaching fluorescent dyes to track the localization and dynamics of proteins within cells. nih.gov

Protein Purification: Introducing biotin tags for affinity purification of tagged proteins.

Drug Delivery: Conjugating therapeutic agents to targeting peptides. qyaobio.com

The ability to perform these labeling reactions under mild, aqueous conditions makes click chemistry particularly suitable for biological applications. lumiprobe.com

Mechanistic Investigations of Enzyme Action

Probing Catalytic Mechanisms through Cleavage Pattern Analysis

The fundamental application of H-Ser(tBu)-AMC HCl in mechanistic studies lies in its utility as a substrate for specific proteases, particularly serine proteases. lookchem.com The core principle involves an enzyme-catalyzed hydrolysis of the amide bond linking the serine residue to the AMC fluorophore.

Before cleavage, the AMC group is non-fluorescent. Upon enzymatic cleavage, the free AMC molecule is released, which is highly fluorescent. The rate of this fluorescence increase is directly proportional to the rate of substrate hydrolysis, providing a continuous and highly sensitive measure of enzyme activity. lookchem.com

This direct measurement of cleavage allows researchers to:

Determine Kinetic Parameters: By measuring the reaction rate at various substrate concentrations, key kinetic constants such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) can be determined. For instance, a similar fluorogenic substrate, H-Gln-AMC, was used to measure the activity of glutaminyl cyclase (QC) enzymes, yielding a Kₘ value of 51 ± 3 µM and a kcat value of 5.4 ± 0.1s⁻¹ at pH 8.0. glpbio.com This data provides quantitative insight into the enzyme's efficiency and its affinity for the substrate.

Investigate Reaction Conditions: The assay can be used to study how factors like pH, temperature, and the presence of cofactors or inhibitors affect the catalytic mechanism.

Mapping Active Sites and Substrate Binding Pockets

This compound and its analogues are instrumental in mapping the topology of enzyme active sites. The substrate must fit into the enzyme's binding pocket in a specific orientation for catalysis to occur. By studying this interaction, the structural features of the active site can be inferred.

Research in this area often involves:

Positional Scanning Libraries: To map the specificity of an enzyme's subsites (S4 to S1, etc.), combinatorial libraries of peptide substrates with different amino acids at each position are used. mdpi.com For example, studies on human kallikrein 13 (KLK13) using such libraries revealed a strong preference for arginine at the P1 and P3 positions and aliphatic or aromatic residues at the P4 and P2 positions. mdpi.com

Structural Analysis: In complexes between an enzyme and a substrate analogue or inhibitor, X-ray crystallography can reveal the precise interactions. For instance, studies on MASP-2 with a peptide inhibitor showed that the P1 Arginine's guanidinium (B1211019) group forms multiple hydrogen bonds within the S1 pocket of the enzyme. nih.gov This kind of detailed structural information is critical for understanding how the active site recognizes and binds its substrates.

The table below illustrates typical data obtained from kinetic analyses used to characterize enzyme-substrate interactions.

| Enzyme | Substrate/Inhibitor | Parameter | Value |

| Glutaminyl Cyclase (QC) | H-Gln-AMC | Kₘ | 51 ± 3 µM |

| Glutaminyl Cyclase (QC) | H-Gln-AMC | kcat | 5.4 ± 0.1 s⁻¹ |

| Human 20S Proteasome | Inhibitor 4 | Kᵢ | 0.0101 ± 0.0055 µM |

| Human 20S Proteasome | Inhibitor 7 | Kᵢ | 0.0048 ± 0.0026 µM |

This table presents example data from related studies to illustrate the types of quantitative findings generated using fluorogenic substrates and inhibitors. Data for QC is from reference glpbio.com, and for the 20S proteasome from reference acs.org.

Understanding the Role of Specific Amino Acid Residues in Enzyme Recognition (e.g., P1', P2', etc.)

Enzyme specificity is determined by the precise chemical and steric complementarity between the substrate and the enzyme's binding site. The residues on the substrate are denoted P1, P2, etc., on the N-terminal side of the scissile bond, and P1', P2', etc., on the C-terminal (prime) side. This compound places the serine residue in the P1 position, while the AMC moiety interacts with the prime-side subsites (S' sites) of the enzyme.

By creating and testing libraries of substrates where the prime-side residues are varied, researchers can determine an enzyme's preferences.

Prime-Side Specificity: A study on KLK13 used a library to probe the P1' subsite. mdpi.com Serine was identified as the preferred residue at the P1' position. After fixing serine at P1', a subsequent library screen for the P2' position showed a preference for amino acids with small side chains, such as threonine, serine, and alanine. mdpi.com

Non-Prime Side Specificity: The P5' residue, further from the cleavage site, can also influence binding. In studies of MASP proteases, the P5' residue was found to interact with a region known as loop B, and the size of this loop influenced the preference for different amino acids at the P5' position. nih.gov

These studies demonstrate that interactions beyond the immediate P1 site are crucial for determining both the efficiency and specificity of enzymatic cleavage. mdpi.com

Studying Conformational Dynamics in Enzyme-Substrate Interactions

The interaction between an enzyme and its substrate is not a rigid lock-and-key process but a dynamic one involving conformational changes in both molecules. The binding of a substrate like this compound can induce structural shifts in the enzyme that are essential for catalysis.

Induced Fit: The binding of a substrate can cause the enzyme to adopt a more catalytically competent conformation. Conversely, the enzyme's inherent flexibility can allow it to accommodate a range of substrates.

Allosteric Modulation: In some cases, molecules can bind to a site distant from the active site (an allosteric site) and cause conformational changes that alter catalytic activity. Studies on the proteasome have shown that peptide modulators can bind to its outer face, far from the active sites, and influence the opening of the substrate entry pore, thereby regulating enzyme activity. acs.org

Inhibitor-Induced Conformations: Studying how inhibitors bind provides significant insight into the conformational dynamics of the enzyme. Potent inhibitors often form well-defined, stable structures when complexed with an enzyme, locking it in an inactive state. nih.gov The analysis of such complexes reveals the network of hydrogen bonds and other interactions that stabilize the bound conformation. nih.gov The flexibility or rigidity of the substrate or inhibitor itself is also a key factor; for example, the electron density for the C-terminal residues of an inhibitor bound to MASP-2 could not be observed, indicating their high degree of flexibility even within the complex. nih.gov

By using substrates like this compound, researchers can trigger and observe these dynamic processes, providing a more complete picture of the enzymatic catalytic cycle.

Advanced Methodological Considerations in Research Utilizing H Ser Tbu Amc Hcl

Optimization of Assay Conditions for Specific Enzyme Systems

The kinetic parameters of an enzyme are intrinsically linked to the conditions of the assay. Therefore, optimizing these conditions for each specific enzyme system is a critical step for obtaining accurate and reproducible data. Key parameters for optimization include buffer composition, pH, temperature, and the presence of co-factors or allosteric modulators.

Buffer and pH: The choice of buffer and its pH are crucial as they directly influence the enzyme's ionization state and, consequently, its catalytic activity and stability. While a common starting point for many protease assays is a buffer like Tris-HCl or phosphate (B84403) buffer at a pH around 7.5 to 8.0, the optimal pH must be determined empirically for each specific protease. glpbio.commdpi.com For instance, some proteases may exhibit maximal activity in a more acidic or alkaline environment.

Temperature: Enzymatic reactions are highly sensitive to temperature. An optimal temperature, often around 37°C for mammalian enzymes, should be maintained throughout the assay to ensure consistent reaction rates. mdpi.comnih.gov A temperature-controlled microplate reader or water bath is essential for this purpose.

Enzyme and Substrate Concentrations: The concentrations of both the enzyme and the substrate, H-Ser(tBu)-AMC HCl, must be carefully chosen. The enzyme concentration should be low enough to ensure that the initial reaction rate is linear over the measurement period. The substrate concentration is typically varied to determine kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax). A common approach involves using substrate concentrations ranging from a fraction of the expected Km to several times its value. nih.gov

Additives: The assay buffer may require the inclusion of specific additives to enhance enzyme activity or stability. For example, chelating agents like EDTA are sometimes added to remove divalent metal ions that might inhibit the protease. mdpi.comacs.org In other cases, specific ions might be necessary for enzymatic activity.

The following table provides a general framework for optimizing assay conditions:

| Parameter | Starting Condition | Optimization Strategy | Rationale |

| Buffer | 50 mM Tris-HCl or Phosphate | Test a range of buffers (e.g., HEPES, MES) | Buffer components can influence enzyme stability and activity. |

| pH | 7.5 - 8.0 | Test a pH range (e.g., 6.0 to 9.0) in small increments | To determine the pH at which the enzyme exhibits maximal activity. |

| Temperature | 37°C | Test a range of temperatures (e.g., 25°C to 45°C) | To find the optimal temperature for enzyme catalysis without causing denaturation. |

| Enzyme Conc. | Dependent on enzyme | Titrate enzyme concentration to achieve a linear initial rate | Ensures the reaction velocity is proportional to the enzyme concentration. |

| Substrate Conc. | ~Km value | Vary concentration from ~0.1 x Km to 10 x Km | To determine the Km and Vmax of the enzyme for the substrate. |

| Additives | None | Test the effect of ions (e.g., NaCl, MgCl2), detergents, or chelators (EDTA) | To identify any required co-factors or conditions that improve enzyme stability/activity. mdpi.comacs.orgscispace.com |

Strategies for Minimizing Non-Specific Fluorescence and Background Interference

A significant challenge in fluorescence-based assays is the presence of non-specific fluorescence and background interference, which can obscure the true signal from enzymatic activity. Several factors can contribute to this, including the inherent fluorescence of the substrate itself, autofluorescence from other assay components, and light scattering.

Sources of Interference and Mitigation Strategies:

Substrate Instability: The this compound substrate can undergo spontaneous hydrolysis, leading to the release of AMC and a high background signal. This can be minimized by preparing fresh substrate solutions and protecting them from light and harsh pH conditions.

Autofluorescence: Components of the assay mixture, such as buffers, additives, or even the enzyme preparation itself, can exhibit intrinsic fluorescence. It is essential to run control experiments that include all assay components except the enzyme to quantify this background fluorescence. This background value can then be subtracted from the experimental readings.

Light Scattering: Particulate matter in the assay solution can cause light scattering, leading to artificially high fluorescence readings. This can be addressed by filtering all solutions before use and ensuring the cleanliness of the microplate or cuvette.

Inner Filter Effect: At high concentrations, the substrate or product can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and product concentration. It is crucial to work within a concentration range where this effect is negligible.

Control Experiments: To ensure the validity of the results, a series of control experiments are indispensable.

| Control Experiment | Purpose |

| No Enzyme Control | To measure the rate of non-enzymatic hydrolysis of the substrate. |

| No Substrate Control | To measure the intrinsic fluorescence of the enzyme and other assay components. |

| Inhibitor Control | To confirm that the observed fluorescence is due to the specific enzyme's activity by using a known inhibitor. |

Spectroscopic Techniques for Fluorescence Detection and Data Analysis

The cleavage of this compound results in the release of 7-amino-4-methylcoumarin (B1665955) (AMC), a fluorophore with distinct spectroscopic properties. The detection and analysis of this fluorescence signal are central to the assay.

Fluorescence Detection: A fluorometer or a fluorescence microplate reader is used to measure the increase in fluorescence over time. The excitation and emission wavelengths for AMC are typically in the range of 360-380 nm and 440-460 nm, respectively. rsc.orgnih.govbachem.com

Data Acquisition: The instrument is set up to take readings at regular intervals, generating a progress curve of fluorescence intensity versus time. The initial phase of this curve, where the rate of product formation is constant, is of primary interest for kinetic analysis.

Data Analysis:

Calibration Curve: A standard curve of known AMC concentrations is generated to convert the arbitrary fluorescence units (AFU) into the molar concentration of the product formed.

Initial Rate Determination: The initial velocity (v₀) of the reaction is determined from the linear portion of the progress curve. This is typically done by fitting the initial data points to a straight line, the slope of which represents the initial rate.

Enzyme Kinetics: By measuring the initial rates at various substrate concentrations, the data can be fitted to the Michaelis-Menten equation to determine the Km and Vmax.

The following table summarizes the key spectroscopic parameters for AMC detection:

| Parameter | Typical Value/Range |

| Excitation Wavelength (λex) | 360-380 nm rsc.orgnih.govbachem.com |

| Emission Wavelength (λem) | 440-460 nm rsc.orgnih.govbachem.com |

| Data Acquisition Mode | Kinetic |

| Data Analysis Software | Software capable of linear regression and non-linear fitting to kinetic models (e.g., GraFit). rsc.org |

Considerations for Peptide Purification and Characterization for Assay Development (e.g., HPLC, Mass Spectrometry)

The purity and identity of the this compound substrate are critical for the accuracy and reliability of any enzymatic assay. Impurities can act as inhibitors, alternative substrates, or contribute to background fluorescence, leading to erroneous results. Therefore, rigorous purification and characterization are essential.

Purification by HPLC: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the method of choice for purifying synthetic peptides and their derivatives like this compound. rsc.orgmdpi.comnih.gov A gradient of an organic solvent (e.g., acetonitrile) in water, often with an additive like trifluoroacetic acid (TFA), is used to separate the target compound from impurities. rsc.orgmdpi.com

Characterization by Mass Spectrometry: Mass spectrometry (MS) is used to confirm the molecular weight of the purified compound, thereby verifying its identity. rsc.orgnih.govbiorxiv.org Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. acs.org

The following table outlines the typical quality control parameters for this compound:

| Analysis Technique | Parameter | Acceptance Criteria |

| RP-HPLC | Purity | >95% nih.govbiorxiv.org |

| Mass Spectrometry | Molecular Weight | Matches the theoretical mass (354.83 g/mol ) lookchem.com |

| Appearance | Visual Inspection | White to pale yellow powder |

Ensuring Substrate Stability in Varied Research Conditions

The stability of this compound is a crucial factor that can significantly impact the outcome of an experiment. The compound's stability is influenced by factors such as temperature, pH, light, and humidity.

Storage: this compound should be stored at low temperatures, typically -15°C or -20°C, to minimize degradation. lookchem.comnovachem.com.au It should also be protected from moisture and light. The hydrochloride salt form of the compound enhances its stability and solubility in aqueous solutions. lookchem.com

Handling: When preparing stock solutions, it is advisable to use a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), and to store these solutions at low temperatures. biorxiv.org For aqueous assay solutions, it is best to prepare them fresh before each experiment to avoid hydrolysis.

Protecting Groups: The tert-butyl (tBu) group protects the hydroxyl side chain of the serine residue. This group is generally stable under the conditions of many enzymatic assays but can be removed under strongly acidic conditions, such as with trifluoroacetic acid (TFA). This stability is a key feature that allows for its use in various biochemical contexts.

Future Research Directions and Translational Perspectives

Rational Design of Next-Generation H-Ser(tBu)-AMC HCl Analogs with Enhanced Selectivity

The development of next-generation analogs of this compound with improved selectivity is a key area for future research. Rational design strategies can be employed to modify the peptide sequence and the fluorophore to create substrates that are highly specific for individual proteases. researchgate.net This approach involves substituting the electrophile with a fluorogenic leaving group to create substrates that report on the specific catalytic activity of the target enzyme. researchgate.net

By altering the amino acid sequence, researchers can tailor substrates to the unique cleavage preferences of different proteases. For instance, modifications to the P3 residue of this compound derivatives have been shown to enhance selectivity for specific enzymes. Furthermore, exploring alternative fluorophores to the 7-amino-4-methylcoumarin (B1665955) (AMC) moiety could lead to probes with improved photophysical properties, such as increased fluorescence quantum yield and resistance to photobleaching. acs.org This would enable more sensitive and robust detection of protease activity. The "reverse design" strategy, where the recognition element of a known selective inhibitor is used to create a fluorogenic substrate, has shown promise in developing highly selective probes for proteasome subunits. researchgate.net

Integration of this compound Based Assays into Advanced Biological Systems

A significant future direction lies in the integration of this compound-based assays into more complex biological systems, such as cell lysates and tissue extracts, for activity profiling. tribioscience.com These assays can provide a more accurate picture of protease activity in a physiological context, as they account for the presence of endogenous inhibitors and other factors that can influence enzyme function. tribioscience.commdpi.com

Activity-based profiling using probes derived from this compound can allow for the visualization and quantification of active proteases within these complex samples. tribioscience.com This is particularly valuable as it can distinguish between active enzymes and their inactive forms. tribioscience.com The development of multiplexed assays, capable of simultaneously measuring the activity of multiple proteases, will be crucial for understanding the complex interplay of these enzymes in various biological processes. utexas.edu Mass spectrometry-based N-terminomics techniques are also becoming instrumental in identifying protease substrates directly from complex biological mixtures, providing a comprehensive view of the cellular proteolytic landscape. mdpi.com

Contribution to the Discovery of Novel Enzyme Inhibitors for Preclinical Research

This compound and its analogs are pivotal in high-throughput screening (HTS) campaigns for the discovery of novel enzyme inhibitors. biorxiv.orgacs.org The fluorescence-based nature of these assays allows for the rapid and efficient screening of large compound libraries. biorxiv.orgoup.com The development of quick and inexpensive HTS assays is in high demand for identifying inhibitors for various enzymes, including viral proteases. biorxiv.org

For instance, quantitative high-throughput screening (qHTS) using fluorogenic substrates has been successfully employed to identify inhibitors of the SARS-CoV-2 3C-like protease. acs.org The optimization of assay conditions, such as enzyme and substrate concentrations, is crucial for the reliability and reproducibility of HTS results. acs.orgoup.com The insights gained from these screening efforts can guide the rational design and optimization of lead compounds for preclinical development.

Exploration of this compound Derivatives in Protease Sensing and Diagnostics (Excluding Clinical Application)

The development of protease sensors based on this compound derivatives for research and diagnostic applications is a promising area of exploration. These sensors can be designed to detect specific protease activities associated with various diseases. utexas.edu For example, new classes of protease-activity sensors using gold nanoparticles equipped with peptides and DNA have shown significantly improved sensitivity compared to traditional fluorescence-based probes. utexas.edu

Another approach involves the creation of hydrogel polymers cross-linked with peptide sequences that are cleaved by specific proteases. ref.ac.uk The degradation of these hydrogels upon protease activity can be detected through changes in physical properties, such as impedance. ref.ac.uk Furthermore, the development of genetically encoded fluorogenic protease reporters offers the ability to monitor protease activity in real-time within living cells and organisms, providing valuable insights into the spatiotemporal dynamics of these enzymes. nih.govresearchgate.net These advanced sensing platforms have the potential to serve as powerful tools for disease research and the identification of new biomarkers. biorxiv.org

Expanding the Repertoire of Enzymes Amenable to this compound Based Assays

While this compound is primarily used for serine proteases, a significant area of future research involves expanding its applicability to a broader range of enzymes. The high substrate specificity of many enzymes often limits the use of a single substrate. acs.orgnih.gov However, through techniques like directed evolution, it is possible to engineer enzymes with altered substrate specificities, thereby expanding the utility of existing substrates like this compound. acs.orgnih.gov

Furthermore, the principles of fluorogenic substrate design can be applied to create new probes for other classes of enzymes beyond proteases, such as glycosidases. acs.org By understanding the activation mechanisms of different enzymes, researchers can design substrates that undergo a conformational change or cleavage event upon interaction with the target enzyme, leading to a measurable fluorescent signal. nih.gov The development of nanozymes, which can utilize proteins as substrates, also opens up new possibilities for expanding the range of enzymatic reactions that can be studied. rsc.org

Q & A

Q. What are the key synthetic protocols for H-Ser(tBu)-AMC HCl, and what challenges arise during coupling reactions?

this compound is typically synthesized via peptide coupling reactions using reagents like EDCI, HOBt, and Et3N in DMF . Challenges include inefficient coupling of bulky residues (e.g., Arg(Pbf)) due to steric hindrance from the tert-butyl (tBu) group. To mitigate this, pseudoproline (ψPro) moieties or elevated reaction temperatures (e.g., 40°C) are recommended to improve coupling efficiency .

Key Reagents :

| Reagent | Role | Conditions |

|---|---|---|

| EDCI | Carbodiimide activator | DMF, 0°C to RT |

| HOBt | Coupling agent | 2–4 eq, 12–24 hr |

| DMF | Solvent | Anhydrous, N₂ atmosphere |

Q. How should this compound be characterized to confirm purity and structure?

- HPLC/UPLC : Purity ≥98% under reverse-phase conditions (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

- Mass Spectrometry : Expected molecular ion peak at m/z 253.77 (C₁₁H₂₄ClNO₃) .

- ¹H/¹³C NMR : Verify tert-butyl group signals (δ ~1.2 ppm for CH₃, δ ~70 ppm for C-O) and AMC fluorophore integration .

Q. What are the recommended storage conditions to prevent degradation?

- Powder : Store at -20°C in a desiccator (≤25°C ambient temperature acceptable for short-term use) .

- Solutions : Prepare in anhydrous DMF or DMSO and store at -80°C for ≤1 year. Avoid freeze-thaw cycles .

Advanced Research Questions

Q. How does this compound function in osteoclastogenesis studies, and how can contradictory data be resolved?

this compound analogs (e.g., H-Ser(tBu)-OMe HCl) inhibit RANKL-induced osteoclast formation by disrupting lipid raft localization of RANK receptors . Contradictions in efficacy may arise due to:

- Cell line variability : Human vs. murine systems show differential sensitivity .

- Rescue experiments : Lactosylceramide supplementation restores osteoclastogenesis, confirming lipid raft dependency .

- Dosage optimization : Use dose-response curves (1–50 µM) to identify non-toxic thresholds (LD₅₀ >100 µM in mice) .

Q. What methodological considerations are critical when using this compound in fluorescence-based enzyme assays?

- Quenching artifacts : Pre-incubate with 1 mM TCEP to reduce disulfide bonds interfering with AMC fluorescence .

- Substrate specificity : Validate against off-target proteases (e.g., cathepsins) using inhibitor controls (e.g., E-64).

- Kinetic parameters : Calculate Kₘ and Vₘₐₓ under pseudo-first-order conditions ([S] << Kₘ) .

Q. How can synthetic yields of this compound be optimized in solid-phase peptide synthesis (SPPS)?

- Resin selection : Use 2-chlorotrityl resin to minimize racemization .

- Coupling additives : Incorporate Oxyma Pure (5 eq) with DIC for faster activation .

- Microwave-assisted synthesis : Reduce coupling time to 10–15 minutes at 50°C .

Yield Optimization Table :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Standard SPPS | 65–75 | 90–95 |

| Microwave SPPS | 85–92 | 97–99 |

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the stability of this compound in aqueous buffers?

- Hydrolysis susceptibility : The tert-butyl group is stable in anhydrous solvents but hydrolyzes in aqueous buffers (pH >7.0). Use PBS (pH 6.5–7.0) for assays .

- Storage pH : Lyophilized powder stored at pH 4.0 (with 1% acetic acid) retains stability for >3 years .

Q. How can discrepancies in biological activity between this compound and its analogs be addressed?

- Structural analogs : Compare H-Ser(tBu)-OMe HCl (bone density modulation ) vs. H-Ser(tBu)-OH (inert in osteoclast assays ).

- Meta-analysis : Cross-reference LC-MS/MS data to confirm compound integrity post-synthesis .

Experimental Design Recommendations

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.